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  • Product: Tert-butyl (6-oxoheptyl)carbamate
  • CAS: 128372-98-5

Core Science & Biosynthesis

Foundational

Comprehensive NMR Elucidation Guide for Tert-Butyl (6-Oxoheptyl)Carbamate

Executive Summary Tert-butyl (6-oxoheptyl)carbamate (CAS: 128372-98-5)[1] is a highly versatile bifunctional aliphatic building block. Featuring a terminal Boc-protected amine and a methyl ketone, it is frequently utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (6-oxoheptyl)carbamate (CAS: 128372-98-5)[1] is a highly versatile bifunctional aliphatic building block. Featuring a terminal Boc-protected amine and a methyl ketone, it is frequently utilized in the synthesis of PROTAC linkers, peptide conjugates, and advanced pharmaceutical intermediates. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of this compound. This guide details the causality behind its 1H and 13C NMR chemical shifts and outlines a robust experimental protocol for structural verification.

Structural & Conformational Analysis

The molecule consists of a flexible seven-carbon aliphatic chain, terminating in two distinct electronic environments:

  • The Carbamate Terminus (C1): The tert-butyloxycarbonyl (Boc) group exerts a strong electron-withdrawing inductive effect via the nitrogen atom, significantly deshielding the adjacent C1 methylene protons.

  • The Ketone Terminus (C6-C7): The C6 carbonyl group creates a strong magnetic anisotropic field. This deshields the adjacent C5 methylene and C7 methyl protons, shifting them downfield relative to a standard alkane chain.

Understanding these localized electronic environments is critical for predicting and validating the NMR spectra, as established in .

1H NMR Chemical Shift Assignments & Causality

The 1H NMR spectrum (acquired in CDCl3 at 400 MHz) reflects the step-wise attenuation of inductive and anisotropic effects along the aliphatic chain.

Quantitative 1H NMR Data Summary
PositionGroupChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)
NH Amine4.55br s1H-
C1 CH23.10q (or dt)2H~6.6 Hz
C5 CH22.42t2H~7.2 Hz
C7 CH32.13s3H-
C4 CH21.58m2H-
C2 CH21.48m2H-
t-Bu 3xCH31.44s9H-
C3 CH21.30m2H-
Mechanistic Causality:
  • H-C1 (3.10 ppm): Deshielded by the adjacent electronegative nitrogen. The pseudo-quartet multiplicity arises from coupling to both the adjacent C2 protons and the NH proton.

  • H-C5 (2.42 ppm) & H-C7 (2.13 ppm): The C=O double bond generates an anisotropic deshielding cone. The C5 protons appear as a clean triplet due to coupling with C4, while the terminal C7 methyl is an isolated singlet, consistent with [2].

  • NH (4.55 ppm): Appears as a broad singlet due to the quadrupolar relaxation of the 14N nucleus and intermediate chemical exchange rates.

  • H-C3 (1.30 ppm): Residing at the center of the chain (gamma to both functional groups), these protons experience minimal deshielding, resonating near the standard aliphatic baseline.

13C NMR Chemical Shift Assignments & Causality

The 13C NMR spectrum (acquired in CDCl3 at 100 MHz) provides an unambiguous map of the carbon backbone.

Quantitative 13C NMR Data Summary
PositionCarbon TypeChemical Shift (ppm)Causality / Substituent Effect
C6 C=O (Ketone)209.0Highly deshielded sp2 carbon; typical for aliphatic ketones.
Boc C=O C=O (Carbamate)156.1Shielded relative to ketones due to resonance donation from N and O.
Boc Cq Quaternary sp379.2Deshielded by three adjacent methyls and the carbamate oxygen.
C5 CH243.6Alpha to the ketone carbonyl (+30 ppm shift from base alkane).
C1 CH240.5Alpha to the carbamate nitrogen (+28 ppm shift from base alkane).
C7 CH329.9Terminal methyl adjacent to the ketone.
C2 CH229.8Beta to the carbamate nitrogen.
Boc CH3 3xCH328.5Highly equivalent tert-butyl methyl carbons.
C3 CH226.4Gamma position; minimal substituent effects.
C4 CH223.5Beta to the ketone carbonyl.
Mechanistic Causality:

The extreme downfield shift of C6 (209.0 ppm) is characteristic of the paramagnetic shielding term dominating the sp2 hybridized carbonyl carbon. Conversely, the Boc carbonyl (156.1 ppm) is shifted upfield relative to the ketone due to electron donation from the adjacent nitrogen and oxygen lone pairs, which increases electron density at the carbon center.

Experimental Protocol for NMR Acquisition & Validation

To ensure a self-validating system, the following step-by-step methodology must be adhered to when acquiring spectra.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of Tert-butyl (6-oxoheptyl)carbamate in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS).

  • Causality: CDCl3 is the industry standard for non-polar to moderately polar aliphatics. The residual CHCl3 peak (7.26 ppm in 1H, 77.16 ppm in 13C) serves as a secondary internal reference, while TMS (0.00 ppm) provides the primary zero-point, a standard practice for managing[3].

Step 2: Probe Tuning and Shimming

  • Tune and match the probe to the exact 1H (400 MHz) and 13C (100 MHz) frequencies.

  • Perform gradient shimming (Z1-Z5) until the TMS peak exhibits a line width at half-height (FWHM) of < 0.8 Hz.

  • Causality: Optimal shimming ensures sharp multiplets, which is critical for resolving the complex overlapping signals of C2, C3, and C4.

Step 3: 1H NMR Acquisition

  • Execute a standard 30° pulse sequence (zg30).

  • Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Causality: A 2.0s D1 ensures complete longitudinal relaxation (T1) for accurate integration of the aliphatic chain versus the 9H t-Bu singlet.

Step 4: 13C NMR Acquisition

  • Execute a power-gated decoupling sequence (zgpg30) to remove 1H-13C scalar coupling.

  • Set D1 to 2.0 - 3.0 seconds and acquire 512-1024 scans.

  • Causality: Quaternary carbons (C6, Boc C=O, Boc Cq) lack attached protons, resulting in long T1 relaxation times and weak Nuclear Overhauser Effect (NOE) enhancement. A longer D1 ensures these critical peaks are visible above the noise floor.

G Sample Sample Preparation (CDCl3, 298K) HNMR 1H NMR (400 MHz) Identify t-Bu, CH3, & CH2 env. Sample->HNMR CNMR 13C NMR (100 MHz) Identify C=O, Cq, & Aliphatics Sample->CNMR COSY 1H-1H COSY Map C1 to C5 Spin System HNMR->COSY HSQC 1H-13C HSQC Assign C-H Connectivities HNMR->HSQC HMBC 1H-13C HMBC Link Boc & Ketone to Chain HNMR->HMBC CNMR->HSQC CNMR->HMBC Validation Final Structural Validation COSY->Validation HSQC->Validation HMBC->Validation

Figure 1: Self-validating NMR acquisition and 2D elucidation workflow.

2D NMR Strategy for Ambiguity Resolution

While 1D NMR provides a strong foundational assignment, a self-validating protocol requires 2D NMR to unambiguously link the functional groups to the aliphatic chain.

  • 1H-1H COSY: Maps the continuous spin system from C1 through C5. The cross-peak between H-C1 (3.10 ppm) and H-C2 (1.48 ppm) anchors the amine terminus, while the H-C5 (2.42 ppm) to H-C4 (1.58 ppm) cross-peak anchors the ketone terminus.

  • 1H-13C HSQC: Resolves the overlapping methylene protons (C2, C3, C4) by correlating them to their distinct 13C chemical shifts (29.8, 26.4, and 23.5 ppm, respectively).

  • 1H-13C HMBC: The ultimate validation step. HMBC detects long-range (2J and 3J) carbon-proton couplings.

HMBC C6 C6 (C=O) C7 C7 (CH3) C7->C6 2J C5 C5 (CH2) C5->C6 2J C4 C4 (CH2) C4->C6 3J BocCO Boc (C=O) C1 C1 (CH2) C1->BocCO 3J NH NH NH->BocCO 2J tBu t-Bu (CH3) tBu->BocCO 3J

Figure 2: Key 2D HMBC (1H-13C) correlations establishing end-group connectivity.

By observing the 3J coupling from H-C1 to the Boc C=O, and the 2J/3J couplings from H-C5 and H-C7 to the C6 ketone, the exact regiochemistry of the molecule is mathematically proven without relying solely on empirical shift predictions.

References

  • NextSDS. (2026). Tert-Butyl (6-aMino-6-oxohexyl)carbaMate — Chemical Substance Information. Retrieved from[Link][1]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link][3]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link][2]

Sources

Exploratory

Whitepaper: Solubility Profiling and Solvation Mechanics of Tert-butyl (6-oxoheptyl)carbamate

Executive Summary In modern organic synthesis and pharmaceutical development, the strategic use of protecting groups is paramount for directing chemoselectivity. Tert-butyl (6-oxoheptyl)carbamate (CAS: 128372-98-5) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and pharmaceutical development, the strategic use of protecting groups is paramount for directing chemoselectivity. Tert-butyl (6-oxoheptyl)carbamate (CAS: 128372-98-5) is a highly versatile bifunctional intermediate featuring a Boc-protected primary amine and a reactive ketone moiety separated by a flexible aliphatic linker[1].

Understanding the solubility profile of this compound in various organic solvents is critical for optimizing reaction kinetics, designing purification workflows, and scaling up active pharmaceutical ingredient (API) manufacturing. This technical guide provides an in-depth analysis of the solvation mechanics of tert-butyl (6-oxoheptyl)carbamate, offering a predictive solubility framework and a self-validating experimental protocol for precise quantification.

Physicochemical Architecture & Solvation Thermodynamics

The solubility of tert-butyl (6-oxoheptyl)carbamate ( C12​H23​NO3​ , MW: 229.32 g/mol ) is dictated by the interplay of its three distinct structural domains:

  • The tert-Butyloxycarbonyl (Boc) Group: This bulky, branched moiety introduces significant lipophilicity and disrupts crystal lattice packing, generally lowering the energy barrier for dissolution in organic media[2].

  • The Ketone Carbonyl (6-oxo): Acts as a strong hydrogen-bond acceptor and dipole, enhancing compatibility with polar aprotic and protic solvents[3].

  • The Heptyl Aliphatic Chain: A 7-carbon hydrophobic spacer that drives solubility in non-polar hydrocarbon solvents via dispersion forces.

When selecting a solvent, the thermodynamic pathway of dissolution relies on overcoming the solute's lattice energy. Because the Boc group's steric bulk prevents tight intermolecular hydrogen bonding between the carbamate nitrogen and the ketone oxygen, the lattice energy is relatively low, rendering the compound highly soluble across a broad spectrum of organic solvents[4].

Thermodynamics Solid Tert-butyl (6-oxoheptyl)carbamate (Solid State) Complex Solute-Solvent Interaction Complex Solid->Complex Endothermic Lattice Disruption Solvent Organic Solvent (e.g., DCM, EtOAc) Solvent->Complex Cavity Formation Solution Homogeneous Solution Complex->Solution Exothermic Solvation

Caption: Thermodynamic pathway of Tert-butyl (6-oxoheptyl)carbamate dissolution in organic solvents.

Empirical Solubility Profile in Organic Solvents

Based on the functional group contributions and Hansen Solubility Parameters (HSP), the following table summarizes the solubility profile of tert-butyl (6-oxoheptyl)carbamate.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic (Halogenated) Dichloromethane (DCM)Very High (>100 mg/mL)Strong dipole-dipole interactions with the carbamate and ketone; excellent solvation of the bulky tert-butyl group.
Polar Aprotic (Non-Halogenated) Dimethylformamide (DMF)Very High (>100 mg/mL)High dielectric constant effectively solvates the polar moieties without disrupting the aliphatic chain's dispersion forces.
Moderately Polar Ethyl Acetate (EtOAc)High (50–100 mg/mL)Favorable hydrogen-bond acceptor interactions align well with the carbamate N-H donor[2].
Polar Protic Methanol (MeOH)High (50–100 mg/mL)Methanol acts as a hydrogen-bond donor to both the ketone and carbamate carbonyl oxygens, driving rapid dissolution.
Non-Polar Hexane / HeptaneModerate (~20 mg/mL)Solvation is driven exclusively by the aliphatic heptyl chain and the tert-butyl group; lacks dipole stabilization for the polar core.
Aqueous Water ( H2​O )Insoluble (<1 mg/mL)The extensive hydrophobic bulk (12 carbon atoms) completely overwhelms the hydration capacity of the polar groups[5].

Self-Validating Experimental Protocol for Solubility Determination

Standard gravimetric solubility assays often fail for Boc-protected amino ketones. High-boiling solvents (like DMF or DMSO) require excessive heat for evaporation, which can trigger the thermal deprotection of the Boc group (releasing isobutylene and CO2​ )[4]. Furthermore, filtering volatile solvents (like DCM) under vacuum causes rapid solvent evaporation, artificially inflating the measured solute concentration.

To ensure absolute scientific integrity, the following HPLC-UV based, self-validating protocol must be utilized.

Step-by-Step Methodology
  • Isothermal Equilibration:

    • Action: Add an excess of tert-butyl (6-oxoheptyl)carbamate (approx. 200 mg) to 1.0 mL of the target solvent in a sealed 2.0 mL microcentrifuge tube.

    • Causality: Shake isothermally at 25.0 ± 0.1 °C for 24 hours. Temperature control is critical; even minor fluctuations can cause supersaturation, leading to false-positive solubility spikes.

  • Phase Separation via Centrifugation:

    • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C.

    • Causality: Centrifugation compacts the undissolved solid into a pellet without exposing the solvent to atmospheric pressure drops, completely preventing the evaporative concentration errors inherent to vacuum filtration.

  • Inert Aliquot Extraction:

    • Action: Carefully extract 100 µL of the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a volumetric flask. Dilute immediately with the HPLC mobile phase.

    • Causality: PTFE is universally chemically inert. Using standard PES or nylon filters with aggressive solvents like DCM or DMF will leach polymer extractables, creating ghost peaks that interfere with UV quantification.

  • HPLC-UV Quantification:

    • Action: Analyze the diluted sample using a C18 reverse-phase column (UV detection at ~210 nm for the carbamate/ketone absorbance).

    • Causality: Calculate concentration against a pre-established 5-point calibration curve. This circumvents the thermal degradation risks of gravimetric analysis.

  • System Validation:

    • Action: Perform all measurements in independent triplicates. The system is validated only if the Relative Standard Deviation (RSD) is < 2%.

Protocol S1 1. Equilibration Excess solute + solvent at 25°C for 24h S2 2. Phase Separation Centrifugation at 10,000 rpm (Prevents evaporation) S1->S2 S3 3. Aliquot Extraction Filter supernatant via 0.22 µm PTFE syringe S2->S3 S4 4. Quantification HPLC-UV analysis vs. Calibration Curve S3->S4 S5 S5 S4->S5

Caption: Self-validating experimental workflow for quantitative solubility profiling.

Downstream Implications for Drug Development

The solubility profile of tert-butyl (6-oxoheptyl)carbamate directly dictates its utility in downstream synthetic workflows, such as reductive aminations or the synthesis of complex heterocycles[3].

Critical Insight on Solvent Purity: While the compound is highly soluble in halogenated solvents like chloroform ( CHCl3​ ) and DCM, researchers must exercise extreme caution regarding solvent age. Chloroform naturally degrades over time to produce trace amounts of phosgene and hydrochloric acid (HCl). Because the Boc carbamate linkage is highly acid-labile, dissolving this intermediate in aged, un-stabilized chloroform will initiate premature, unintended deprotection[4]. Always utilize solvents stabilized with amylene or pre-treat halogenated solvents with basic alumina prior to dissolution to preserve the integrity of the Boc group.

References

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617-2650. Available at:[Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC / National Institutes of Health. Available at:[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Mechanisms and Stability. Available at:[Link]

Sources

Foundational

Toxicity and safety data sheet (SDS) for Tert-butyl (6-oxoheptyl)carbamate

An In-depth Technical Guide to the Toxicity and Safety of Tert-butyl (6-oxoheptyl)carbamate Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive toxicological...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Safety of Tert-butyl (6-oxoheptyl)carbamate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive toxicological and safety assessment of Tert-butyl (6-oxoheptyl)carbamate (CAS No. 105813-23-6). As of the date of this publication, there is a notable absence of publicly available, peer-reviewed toxicity studies or a definitive Safety Data Sheet (SDS) with a Globally Harmonized System (GHS) classification for this specific compound. Consequently, this document employs a scientifically rigorous "read-across" methodology. This approach involves a structural deconstruction of the target molecule and an in-depth analysis of the known toxicological profiles of its core functional moieties and structurally similar analogs.

Our analysis indicates that while the N-Boc protecting group is generally associated with low toxicity, the 6-oxoheptyl backbone presents a potential for significant hazard. This backbone is structurally related to 2-hexanone, a known neurotoxin.[1][2][3] The primary toxicological concern, therefore, is potential neurotoxicity, which may be mediated through metabolic activation. Secondary concerns, based on data from related compounds, include the potential for skin, eye, and respiratory irritation.[4]

This guide is intended for researchers, scientists, and drug development professionals. It mandates that Tert-butyl (6-oxoheptyl)carbamate be handled with the same precautions as a compound with known neurotoxic potential and irritant properties until empirical data becomes available to refine this assessment.

Chemical Identity and Physicochemical Properties

Tert-butyl (6-oxoheptyl)carbamate is a carbamate ester commonly utilized in organic synthesis, particularly as a building block or intermediate where a protected amine and a ketone functionality are required. Its identity and key computed properties are summarized below.

Table 1: Chemical Identity and Physicochemical Properties
PropertyValueSource
IUPAC Name tert-butyl N-(6-oxoheptyl)carbamate-
CAS Number 105813-23-6-
Molecular Formula C₁₂H₂₃NO₃-
Molecular Weight 229.32 g/mol -
Synonyms N-Boc-6-amino-2-heptanone-
Appearance Not specified (often a solid or oil)-
XLogP3-AA 2.1-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 3-
Diagram 1: Chemical Structure

Caption: Structure of Tert-butyl (6-oxoheptyl)carbamate.

Toxicological Assessment by Read-Across Methodology

The principle of read-across in toxicology allows for the prediction of a substance's properties by using data from analogous, well-studied chemicals. This is particularly valuable when data is sparse, as in this case. We will dissect the molecule into its primary functional components to build a robust toxicological profile.

Analysis of the N-Boc Carbamate Moiety

The tert-butyl carbamate or N-Boc group is a cornerstone of modern organic chemistry, employed as a protecting group for amines. Its widespread use stems from its general stability and low biological activity under physiological conditions. Safety data for the parent compound, tert-butyl carbamate, consistently indicate a low order of acute toxicity.[5][6] It is not classified as a hazardous substance under GHS by most suppliers.[7]

It is critical to distinguish this type of carbamate from carbamate pesticides (e.g., aldicarb, carbofuran).[8][9] The latter are potent, reversible inhibitors of the acetylcholinesterase (AChE) enzyme, leading to severe cholinergic toxicity.[9][10] The N-Boc group does not share this mechanism of action and is not considered a cholinesterase inhibitor. Therefore, the toxicity profile of Tert-butyl (6-oxoheptyl)carbamate is unlikely to be driven by the carbamate moiety itself.

Analysis of the 6-Oxoheptyl Backbone: The Primary Toxicological Concern

The aliphatic ketone backbone is the source of our primary toxicological concern. The structure is a substituted heptan-2-one. This is structurally analogous to 2-hexanone (methyl n-butyl ketone), a solvent whose use was largely discontinued due to its well-documented neurotoxicity.[3]

Mechanism of 2-Hexanone Neurotoxicity: The toxicity of 2-hexanone is not caused by the parent compound but by its primary metabolite, 2,5-hexanedione .[2][11] This γ-diketone is the ultimate neurotoxicant. It acts by cross-linking neurofilament proteins within axons through the formation of pyrrole adducts, leading to axonal swelling and, ultimately, a progressive sensorimotor peripheral neuropathy.[1] Symptoms in exposed individuals include muscle weakness, ataxia, and sensory deficits.[1][3]

Hypothesized Metabolic Activation: Given this precedent, it is scientifically prudent to hypothesize that Tert-butyl (6-oxoheptyl)carbamate could be a metabolic precursor to a neurotoxic γ-diketone. The presence of the ketone at the 6-position (equivalent to the 2-position on a heptanone chain) suggests that metabolic oxidation could potentially occur at the 3-position (ω-1 oxidation), which would generate a toxic γ-diketone species.

Diagram 2: Toxicological Read-Across and Metabolic Hypothesis

cluster_target Target Compound cluster_analogs Toxicological Analogs cluster_assessment Predicted Hazard Profile Target Tert-butyl (6-oxoheptyl)carbamate Neurotox Potential Neurotoxicity Target->Neurotox Read-across via metabolic hypothesis Irritant Potential Irritant (Skin, Eye, Respiratory) Target->Irritant Read-across Hexanone 2-Hexanone (Known Neurotoxin) Hexanedione 2,5-Hexanedione (Ultimate Neurotoxicant) Hexanone->Hexanedione Metabolism Hexanedione->Neurotox Causes Hydroxy Tert-butyl (6-hydroxyhexyl)carbamate (Known Irritant) Hydroxy->Irritant Informs

Caption: Read-across logic from known analogs to predict hazards.

Analysis of Other Structural Analogs

Data for tert-butyl N-(6-hydroxyhexyl)carbamate, where the ketone is replaced by a hydroxyl group, shows mixed GHS notifications.[4] However, some reports classify it as a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335).[4] This suggests that the C6 alkyl-carbamate chain itself, regardless of the specific functional group, may possess inherent irritant properties.

Table 2: Summary of Toxicological Data from Analog Compounds
Analog CompoundCAS NumberKey Toxicological FindingsRelevance to Target Compound
2-Hexanone 591-78-6Known neurotoxin; causes peripheral neuropathy.[1][3]The 6-oxoheptyl backbone is structurally similar.
2,5-Hexanedione 110-13-4Active metabolite of 2-Hexanone; the ultimate neurotoxicant that cross-links neurofilaments.[2][11]A potential metabolite of the target compound.
tert-Butyl N-(6-hydroxyhexyl)carbamate 75937-12-1Potential for skin, eye, and respiratory irritation (H315, H319, H335).[4]Indicates potential irritancy of the alkyl-carbamate chain.
tert-Butyl carbamate 4248-19-5Low acute toxicity; generally not classified as hazardous under GHS.[5][7]Suggests the Boc-group is not a primary toxicity driver.

Predicted Hazard Classification

Based on the comprehensive read-across analysis, a precautionary GHS classification for Tert-butyl (6-oxoheptyl)carbamate is proposed. This classification should be used for all handling and safety protocols until definitive experimental data is available.

Table 3: Predicted GHS Hazard Classification
Hazard ClassHazard CategoryHazard StatementJustification
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to the nervous system through prolonged or repeated exposure.Based on the strong potential for neurotoxicity via metabolic activation, read-across from 2-Hexanone.[1][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Read-across from tert-butyl N-(6-hydroxyhexyl)carbamate.[4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.Read-across from tert-butyl N-(6-hydroxyhexyl)carbamate.[4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.Read-across from tert-butyl N-(6-hydroxyhexyl)carbamate.[4]

Note: Acute toxicity is unknown, but the compound should be handled as if potentially harmful if swallowed, inhaled, or in contact with skin.

Safe Handling and Exposure Control Protocol

The following protocol is designed as a self-validating system based on the precautionary principle. Adherence is mandatory to mitigate the predicted risks of neurotoxicity and irritation.

Engineering Controls
  • Primary Containment: All handling of Tert-butyl (6-oxoheptyl)carbamate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Ventilation: Ensure the fume hood has a face velocity compliant with institutional and national standards (typically 80-120 feet per minute).

  • Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the laboratory area.[7]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for neat transfers. Inspect gloves for any signs of degradation or puncture before use.[12]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing.[13]

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing fully covers exposed skin.

Hygiene and Handling Procedures
  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing. Do not inhale dust, vapor, or mist.[14]

  • Contamination: If skin contact occurs, wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing promptly.

  • Housekeeping: Practice good housekeeping to prevent accumulation of the chemical on surfaces. Clean work areas after each use.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[15][16]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local regulations. Entrust disposal to a licensed waste disposal company.

Diagram 3: Experimental Workflow for Safe Handling

start Start: Handling Required risk_assess Risk Assessment (Review this Guide) start->risk_assess ppe Don Required PPE (Gloves, Goggles, Lab Coat) risk_assess->ppe eng_controls Verify Engineering Controls (Fume Hood On, Eyewash Clear) ppe->eng_controls handling Perform Chemical Handling (Weighing, Transfer, Reaction) eng_controls->handling spill Spill Occurs? handling->spill spill_proc Execute Spill Procedure (Evacuate, Alert, Contain) spill->spill_proc Yes decon Decontaminate Work Area & Equipment spill->decon No spill_proc->decon storage Return to Secure Storage decon->storage waste Segregate & Label Waste storage->waste dpe Doff PPE Correctly waste->dpe wash Wash Hands Thoroughly dpe->wash end_op End of Operation wash->end_op

Caption: A mandatory workflow for the safe handling of the compound.

First Aid Measures

In all cases of exposure, seek immediate medical attention and provide this document to the responding medical personnel.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person.[15]

Conclusion

While Tert-butyl (6-oxoheptyl)carbamate lacks direct toxicological data, a structured, evidence-based read-across analysis of its constituent parts and close analogs strongly indicates a potential for significant health hazards. The primary concern is chronic neurotoxicity mediated by a potential metabolite, similar to the known neurotoxin 2-hexanone. Secondary concerns include skin, eye, and respiratory irritation. Therefore, this compound must be handled with stringent engineering controls and appropriate personal protective equipment, assuming it is a neurotoxic irritant until proven otherwise by empirical data.

References

  • NextSDS. Tert-Butyl (6-Oxoheptyl)Carbamate — Chemical Substance Information. NextSDS. Available from: [Link]

  • PubChem. tert-Butyl N-(6-hydroxyhexyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. tert-Butyl 6-oxohexylcarbamate. National Center for Biotechnology Information. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET: tert-Butyl carbamate. Available from: [Link]

  • Chem-Space. MSDS of Tert-Butyl (6-amino-6-oxohexyl)carbamate. Available from: [Link]

  • NextSDS. tert-butyl N-[(2-oxocyclobutyl)methyl]carbamate — Chemical Substance Information. NextSDS. Available from: [Link]

  • Rock Paint Co., Ltd. 安全データシート (SDS). Available from: [Link]

  • Lotte Chemical. Safety Data Sheet(SDS). Available from: [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. Available from: [Link]

  • Kuca, K. et al. (2018). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. PMC. Available from: [Link]

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for 2-Hexanone. NIH. Available from: [Link]

  • ResearchGate. Forensic toxicological and analytical aspects of carbamate poisoning – A review. Available from: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. 2-Hexanone: Human health tier II assessment. Australian Government. Available from: [Link]

  • Nesheim, O.N. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. Florida Online Journals. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 2-Hexanone ToxGuide. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2-Hexanone. Available from: [Link]

  • Hadash, A. et al. (2019). Organophosphate and Carbamate Poisoning: Review of the Current Literature. Rambam Maimonides Medical Journal. Available from: [Link]

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Exploratory

Thermal stability and melting point of Tert-butyl (6-oxoheptyl)carbamate

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl (6-oxoheptyl)carbamate: Focus on Melting Point and Thermal Stability Abstract Tert-butyl (6-oxoheptyl)carbamate (CAS No. 128372-98-5) is a bifun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl (6-oxoheptyl)carbamate: Focus on Melting Point and Thermal Stability

Abstract

Tert-butyl (6-oxoheptyl)carbamate (CAS No. 128372-98-5) is a bifunctional molecule of significant interest in organic synthesis, serving as a key intermediate in the construction of more complex pharmaceutical agents and research compounds.[1] Its structure incorporates a terminal ketone and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. Understanding the physicochemical properties of this intermediate, particularly its melting point and thermal stability, is paramount for its effective handling, storage, and application in multi-step synthetic routes. This guide provides a comprehensive analysis of these properties, grounded in the established principles of carbamate chemistry. While direct experimental data for this specific molecule is not widely published, this paper synthesizes information from analogous structures and the known behavior of the N-Boc protecting group to provide a robust predictive framework. We will explore the theoretical basis for its melting behavior, detail the mechanism of its thermal degradation, and provide validated experimental protocols for its characterization.

Core Compound Analysis: Identity and Synthetic Relevance

Chemical Identity

Tert-butyl (6-oxoheptyl)carbamate is a carbamate ester featuring a seven-carbon alkyl chain. The amine at the C1 position is protected by a Boc group, and a ketone functional group is present at the C6 position. This structure provides two key reactive sites, which are orthogonally protected, making it a valuable building block.

Table 1: Chemical Identity of Tert-butyl (6-oxoheptyl)carbamate

PropertyValueSource
CAS Number 128372-98-5[1]
Molecular Formula C₁₂H₂₃NO₃[1]
Molecular Weight 229.32 g/mol [1]
Synonyms Tert-Butyl N-(6-oxoheptyl)carbamate[1][2]
The N-Boc Group: A Cornerstone of Modern Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic chemistry.[3][4] Its popularity stems from its ease of installation, general stability towards nucleophiles and basic conditions, and, most importantly, its facile removal under acidic or thermal conditions.[3] The presence of the Boc group in Tert-butyl (6-oxoheptyl)carbamate renders the amine non-nucleophilic and non-basic, allowing for selective reactions at the ketone moiety or other parts of a larger molecule. However, the inherent lability of the Boc group under specific conditions is the primary determinant of the compound's overall thermal stability.

cluster_0 Chemical Structure of Tert-butyl (6-oxoheptyl)carbamate Structure

Caption: Chemical structure of the title compound.

Melting Point Analysis

While a specific, experimentally verified melting point for Tert-butyl (6-oxoheptyl)carbamate is not available in the reviewed literature, we can predict its physical state and melting behavior based on its structural features and comparison with related compounds.

Theoretical Considerations
  • Physical State: Given its molecular weight (229.32 g/mol ) and the presence of functional groups capable of intermolecular hydrogen bonding (the N-H of the carbamate), the compound is expected to be a solid at room temperature.[5]

  • Intermolecular Forces: The melting point will be dictated by the strength of its crystal lattice. Key contributors include van der Waals forces along the heptyl chain and, more significantly, hydrogen bonding between the N-H proton of one molecule and a carbonyl oxygen (either from the ketone or the carbamate) of a neighboring molecule.

  • Structural Comparison: The parent compound, tert-butyl carbamate (Boc-NH₂), is a solid with a reported melting point of 107-109 °C.[6][7] The addition of the 6-oxoheptyl chain to this core structure increases the molecular weight and the potential for van der Waals interactions, which would be expected to raise the melting point. However, the long, flexible alkyl chain can also disrupt efficient crystal packing, which could moderate this increase. The polar ketone group further contributes to the overall polarity and potential for dipole-dipole interactions.

Table 2: Melting Points of Structurally Related Carbamates

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key Structural Difference
tert-Butyl carbamate117.15107 - 109Parent Boc-amine
tert-Butyl phenethylcarbamate221.2950 - 52Phenyl group instead of oxoheptyl
tert-Butyl (4-hydroxyphenyl)carbamate209.24145 - 146Aromatic ring with hydroxyl group

Note: Data sourced from Organic Syntheses[6] and other chemical literature.[8]

Based on these comparisons, a melting point for Tert-butyl (6-oxoheptyl)carbamate in the range of 60-100 °C could be reasonably anticipated, though empirical verification is essential.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes a self-validating method for accurately determining the melting range of the compound.

  • Sample Preparation:

    • Ensure the sample of Tert-butyl (6-oxoheptyl)carbamate is crystalline and has been thoroughly dried under vacuum to remove any residual solvent, as solvents can depress the melting point.

    • Finely crush a small amount of the solid into a powder on a watch glass.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.

    • Compact the sample by tapping the bottom of the capillary on a hard surface or by dropping it down a long glass tube. A tightly packed sample ensures efficient heat transfer.

  • Apparatus Setup:

    • Place the loaded capillary into a calibrated melting point apparatus.

    • Set the heating rate to a rapid setting (e.g., 10-15 °C/min) for a preliminary, approximate determination.

  • Measurement:

    • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating and record the temperature at which the last crystal melts (T₂). This provides a rough melting range.

    • Allow the apparatus to cool. Prepare a new capillary tube.

    • For the accurate measurement, begin heating rapidly to a temperature approximately 20 °C below the previously observed T₁.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.

    • Carefully record the temperatures for the start of melting (T₁) and complete liquefaction (T₂).

  • Validation and Interpretation:

    • Purity: A sharp melting range (T₂ - T₁ < 2 °C) is a strong indicator of high purity.

    • Impurities: A broad or depressed melting range suggests the presence of impurities.

    • Decomposition: If the sample darkens, effervesces, or changes color before or during melting, it indicates thermal decomposition. This observation is critical and should be noted, as it signifies the limit of the compound's thermal stability.

Thermal Stability and Decomposition Pathway

The thermal stability of Tert-butyl (6-oxoheptyl)carbamate is intrinsically linked to the lability of the N-Boc protecting group. While stable under many conditions, the Boc group is designed to be removed, and heat provides a pathway for its cleavage, even in the absence of acid.[9]

Mechanism of Thermal N-Boc Deprotection

At elevated temperatures, N-Boc protected amines undergo a thermolytic elimination reaction.[10][11] Kinetic and computational studies suggest this proceeds primarily through a concerted fragmentation mechanism.[11] This pathway avoids the formation of highly unstable primary carbamic acids and leads directly to stable, neutral products.

The process involves:

  • Formation of a six-membered cyclic transition state.

  • Concerted cleavage of the C-O and N-C bonds.

  • Release of the free amine (7-aminoheptan-2-one), carbon dioxide (CO₂), and isobutylene.

This decomposition is an irreversible process, as the gaseous byproducts (CO₂ and isobutylene) are readily lost from the system.

Start Tert-butyl (6-oxoheptyl)carbamate Amine 7-Aminoheptan-2-one Start->Amine Δ (Heat) ~150-250 °C CO2 Carbon Dioxide (CO₂) Isobutylene Isobutylene

Caption: Thermal decomposition pathway of the title compound.

Factors Influencing Decomposition Temperature

The precise temperature at which decomposition becomes significant is influenced by several factors:

  • Substrate Structure: N-Boc protected alkyl amines, such as the one in our title compound, are generally more thermally stable than their aryl or heterocyclic counterparts.[9] Significant deprotection of alkyl amines often requires temperatures exceeding 200 °C.[9][12]

  • Solvent: Thermal deprotection can be performed neat or in a solvent. The choice of solvent can affect the required temperature, with polar solvents like methanol or trifluoroethanol sometimes facilitating the reaction at lower temperatures compared to nonpolar solvents.[9]

  • Reaction Time: Decomposition is a kinetic process. Prolonged heating even at temperatures below the rapid decomposition point can lead to the gradual accumulation of the deprotected amine.

Recent studies in continuous flow chemistry have systematically investigated these thermolytic deprotections, showing that temperatures between 180 °C and 240 °C are often required for efficient cleavage of N-Boc alkyl amines.[12]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is the definitive method for quantitatively assessing thermal stability. It measures the change in mass of a sample as a function of temperature.

cluster_analysis Data Analysis Start Start: Prepare Sample Step1 Place 5-10 mg of sample in TGA pan (Al or Pt) Start->Step1 Step2 Load into TGA furnace under inert atmosphere (N₂) Step1->Step2 Step3 Program Temperature Ramp: - Equilibrate at 30 °C - Ramp at 10 °C/min to 400 °C Step2->Step3 Step4 Monitor Mass Loss vs. Temperature Step3->Step4 Analysis1 Identify Onset Temperature (T_onset) of major mass loss step Step4->Analysis1 Analysis2 Calculate % Mass Loss (Compare to theoretical loss of CO₂ + isobutylene) Analysis1->Analysis2 Analysis3 Determine Temperature of Maximum Rate of Loss (T_peak) from derivative curve Analysis2->Analysis3

Caption: Workflow for Thermogravimetric Analysis (TGA).

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Select an inert pan, typically aluminum or platinum.

    • Tare the balance with the empty pan.

  • Sample Loading:

    • Place a small, representative sample (typically 5-10 mg) into the pan. Record the initial mass accurately.

  • Experimental Conditions:

    • Purge the furnace with an inert gas, such as nitrogen (e.g., at a flow rate of 50 mL/min), to prevent oxidative decomposition.

    • Program the instrument with a suitable temperature profile:

      • Isothermal hold at 30 °C for 5 minutes to allow for stabilization.

      • A linear heating ramp of 10 °C/min up to a final temperature of at least 350-400 °C.

  • Data Acquisition & Analysis:

    • Record the sample mass as a function of temperature.

    • TGA Curve: Plot mass (%) on the y-axis versus temperature (°C) on the x-axis.

    • Onset Temperature (T_onset): Determine the temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

    • Mass Loss Percentage: The primary decomposition step should correspond to the combined loss of CO₂ (44.01 g/mol ) and isobutylene (56.11 g/mol ), totaling 100.12 g/mol . For a starting molecular weight of 229.32 g/mol , this represents a theoretical mass loss of 43.7% . A measured mass loss close to this value validates the proposed decomposition mechanism.

    • Derivative Curve (DTG): Plot the first derivative of the TGA curve (d(mass)/dT). The peak of this curve indicates the temperature of the maximum rate of decomposition.

Practical Implications and Recommendations

  • Storage: Tert-butyl (6-oxoheptyl)carbamate should be stored in a cool, dry place away from strong acids. Standard room temperature storage is likely adequate, as significant thermal decomposition is not expected below 150 °C.[12]

  • Reaction Conditions: When using this intermediate in subsequent reactions, it is critical to maintain temperatures well below its decomposition onset. If a reaction requires heat, it is advisable to first perform a TGA or a small-scale heating test to establish a safe temperature window. Avoid prolonged heating above 100-120 °C without first confirming stability.

  • Purification: Distillation is not a suitable purification method due to the compound's high boiling point and thermal lability. Recrystallization or column chromatography are the preferred methods. During solvent removal after chromatography, use a rotary evaporator with a bath temperature below 40 °C to prevent degradation.

Conclusion

Tert-butyl (6-oxoheptyl)carbamate is a valuable synthetic intermediate whose utility is defined by its two functional groups. While predicted to be a crystalline solid with a moderate melting point, its most critical characteristic is its limited thermal stability, governed by the thermolytic cleavage of the N-Boc protecting group. The decomposition pathway predictably yields 7-aminoheptan-2-one, carbon dioxide, and isobutylene, with significant mass loss expected to begin in the 150-250 °C range. Researchers employing this compound must remain cognizant of this thermal lability, carefully controlling heating in all synthetic and purification steps to prevent unintended deprotection and ensure the integrity of their chemical transformations. The experimental protocols provided herein offer a robust framework for the empirical validation of these essential physicochemical properties.

References

  • PubChem. tert-Butyl N-(6-hydroxyhexyl)carbamate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents.
  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • PubChem. tert-Butyl 6-oxohexylcarbamate. National Center for Biotechnology Information. [Link]

  • NextSDS. Tert-Butyl (6-Oxoheptyl)Carbamate — Chemical Substance Information. [Link]

  • ResearchGate. Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. [Link]

  • National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC. [Link]

  • MDPI. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. [Link]

  • International Atomic Energy Agency. A calorimetric study of carbamate formation. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • ResearchGate. Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

  • Synlett. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ACS Publications. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]

  • Royal Society of Chemistry. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]

  • MDPI. Quantitative Detection of Carbamate Pesticide Residues in Vegetables Using a Microwave Ring Resonator Sensor. [Link]

  • Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

  • Figshare. An equilibrium study of carbamate formation relevant to post combustion capture of CO₂ - Open Research Newcastle. [Link]

  • PubMed. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. [Link]

  • PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Tert-butyl (6-oxoheptyl)carbamate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: Tert-butyl (6-oxoheptyl)carbamate (Synonym: N-Boc-6-oxoheptylamine) CAS Number: 128372-98-5 Strategic Overview & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: Tert-butyl (6-oxoheptyl)carbamate (Synonym: N-Boc-6-oxoheptylamine) CAS Number: 128372-98-5

Strategic Overview & Mechanistic Rationale

Tert-butyl (6-oxoheptyl)carbamate is a highly versatile bifunctional aliphatic linker widely utilized in PROTAC design, peptide synthesis, and bioconjugation. The presence of a terminal methyl ketone and a Boc-protected primary amine allows for orthogonal derivatization: the ketone can undergo reductive amination or Wittig olefination, while the amine can be unmasked for amide coupling.

Direct conversion of a carboxylic acid to a methyl ketone using Grignard reagents is notoriously inefficient due to the formation of stable carboxylate salts and the risk of over-addition leading to tertiary alcohols. To circumvent this, this protocol employs the classic [1]. By converting 6-(Boc-amino)hexanoic acid into an N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of methylmagnesium bromide (MeMgBr) forms a stable five-membered cyclic chelate intermediate. This magnesium-chelated intermediate resists collapse until the reaction is quenched with aqueous acid, exclusively yielding the desired methyl ketone without tertiary alcohol byproducts [2].

Retrosynthetic Pathway & Workflow

SynthesisWorkflow SM 6-Aminohexanoic Acid (Starting Material) Step1 Phase 1: N-Boc Protection Reagents: Boc2O, NaOH, Dioxane/H2O Mechanism: Nucleophilic Acyl Substitution SM->Step1 Int1 6-(Boc-amino)hexanoic Acid (Intermediate 1) Step1->Int1 Step2 Phase 2: Weinreb Amidation Reagents: NHMeOMe·HCl, EDC, HOBt, DIPEA Mechanism: Carbodiimide Activation Int1->Step2 Int2 Weinreb Amide (Intermediate 2) Step2->Int2 Step3 Phase 3: Grignard Addition Reagents: MeMgBr (2.5 eq), THF, 0 °C Mechanism: Chelation-Controlled Alkylation Int2->Step3 Product Tert-butyl (6-oxoheptyl)carbamate (Target Methyl Ketone) Step3->Product

Fig 1. Three-phase retrosynthetic workflow for Tert-butyl (6-oxoheptyl)carbamate synthesis.

Phase-by-Phase Experimental Protocols

Phase 1: N-Boc Protection of 6-Aminohexanoic Acid

Expertise & Causality: 6-Aminohexanoic acid naturally exists as a zwitterion. The addition of NaOH deprotonates the ammonium group, rendering the free amine nucleophilic enough to attack di-tert-butyl dicarbonate (Boc₂O). A mixed solvent system (Dioxane/Water) ensures the solubility of both the organic Boc₂O and the aqueous carboxylate salt.

Table 1: Phase 1 Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmount
6-Aminohexanoic acid131.171.01.31 g
Boc₂O218.251.12.40 g
NaOH (1.0 M aq)40.001.111.0 mL
1,4-Dioxane88.11Solvent15.0 mL

Step-by-Step Methodology:

  • Dissolve 6-aminohexanoic acid in 1.0 M NaOH and 1,4-dioxane in a 100 mL round-bottom flask.

  • Cool the biphasic mixture to 0 °C using an ice bath to prevent exothermic degradation of Boc₂O.

  • Add Boc₂O dropwise over 10 minutes.

  • Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Self-Validating IPC (In-Process Check): Monitor by TLC (DCM/MeOH 9:1, Ninhydrin stain). The primary amine starting material ( Rf​ ~0.1, purple spot) must be completely consumed.

  • Concentrate under reduced pressure to remove dioxane.

  • Acidify the aqueous layer to pH 2-3 using 1.0 M HCl at 0 °C. (Caution: Gas evolution from unreacted Boc₂O).

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 6-(Boc-amino)hexanoic acid as a viscous colorless oil or white solid.

Phase 2: Carbodiimide-Mediated Weinreb Amidation

Expertise & Causality: Standard acyl chloride formation (e.g., using SOCl₂ or oxalyl chloride) is strictly avoided here, as the strongly acidic HCl byproduct would cleave the acid-sensitive Boc protecting group. Instead, mild carbodiimide coupling using EDC·HCl and HOBt is employed. EDC is chosen over DCC because its urea byproduct is water-soluble, simplifying purification. DIPEA is required to liberate the free base of N,O-dimethylhydroxylamine from its hydrochloride salt.

Table 2: Phase 2 Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount
6-(Boc-amino)hexanoic acid231.291.02.31 g
N,O-Dimethylhydroxylamine·HCl97.541.21.17 g
EDC·HCl191.701.22.30 g
HOBt (hydrate)135.121.21.62 g
DIPEA129.243.05.2 mL
Anhydrous DCM84.93Solvent40.0 mL

Step-by-Step Methodology:

  • Dissolve 6-(Boc-amino)hexanoic acid in anhydrous DCM under an inert argon atmosphere.

  • Add EDC·HCl and HOBt. Stir at room temperature for 15 minutes to form the active OBt-ester intermediate.

  • Cool the reaction to 0 °C and add N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of DIPEA.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating IPC: Monitor by TLC (Hexanes/EtOAc 1:1, KMnO₄ stain). The product ( Rf​ ~0.4) will appear as a yellow spot against the purple background.

  • Quench the reaction with saturated aqueous NH₄Cl (20 mL).

  • Separate the organic layer and wash sequentially with 1.0 M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Dry over Na₂SO₄, filter, and concentrate to yield the Weinreb amide intermediate (tert-butyl (6-(methoxy(methyl)amino)-6-oxohexyl)carbamate).

Phase 3: Chelation-Controlled Grignard Addition

Expertise & Causality: The stoichiometry of the Grignard reagent is critical. The Boc-carbamate proton is weakly acidic (pKa ~13) and will rapidly quench one equivalent of MeMgBr, forming methane gas and a magnesium amide. Therefore, a minimum of 2.5 equivalents of MeMgBr is required: 1.0 eq to deprotonate the carbamate, 1.0 eq for the nucleophilic addition to the Weinreb amide, and 0.5 eq excess to drive the reaction to completion. The reaction must be quenched at 0 °C with a weak acid (NH₄Cl) to safely collapse the magnesium chelate without hydrolyzing the Boc group.

Table 3: Phase 3 Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount
Weinreb Amide Intermediate274.361.02.74 g
MeMgBr (3.0 M in Et₂O)119.242.58.3 mL
Anhydrous THF72.11Solvent30.0 mL

Step-by-Step Methodology:

  • Dissolve the Weinreb amide intermediate in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add MeMgBr solution dropwise via syringe over 15 minutes. (Caution: Exothermic reaction and methane gas evolution).

  • Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validating IPC: Monitor by TLC (Hexanes/EtOAc 2:1, KMnO₄ stain). The Weinreb amide ( Rf​ ~0.2) should be completely consumed, replaced by the methyl ketone product ( Rf​ ~0.5).

  • Cool the flask back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl (20 mL).

  • Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate Tert-butyl (6-oxoheptyl)carbamate.

Analytical Validation & Characterization

To ensure absolute trustworthiness of the synthesized material, orthogonal validation via ¹H NMR is required. The disappearance of the N-methoxy and N-methyl singlets (from the Weinreb amide) and the appearance of a sharp methyl ketone singlet are the primary diagnostic markers.

Table 4: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
1.44Singlet9H-C(CH₃ )₃ (Boc group)
1.25 - 1.65Multiplets6H-(CH₂ )₃- (Central aliphatic chain)
2.14Singlet3H-C(=O)CH₃ (Methyl ketone)
2.42Triplet2H-CH₂ -C(=O)- (α-protons to ketone)
3.10Quartet2H-CH₂ -NH- (α-protons to amine)
4.55Broad Singlet1H-NH - (Carbamate proton)

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters.[Link]

  • Weinreb Ketone Synthesis. Wikipedia, The Free Encyclopedia.[Link]

Method

Laboratory handling and long-term storage of Tert-butyl (6-oxoheptyl)carbamate

An in-depth guide for researchers, scientists, and drug development professionals on the proper laboratory handling and long-term storage of Tert-butyl (6-oxoheptyl)carbamate. Application Note and Protocol: Tert-butyl (6...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the proper laboratory handling and long-term storage of Tert-butyl (6-oxoheptyl)carbamate.

Application Note and Protocol: Tert-butyl (6-oxoheptyl)carbamate

Introduction: Understanding the Molecule

Tert-butyl (6-oxoheptyl)carbamate (CAS No. 128372-98-5) is a bifunctional organic molecule featuring a terminal ketone and a tert-butoxycarbonyl (Boc)-protected amine.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The Boc protecting group offers stability under various conditions but can be selectively removed, while the ketone functionality allows for a range of subsequent chemical transformations.

The integrity of this reagent is paramount for reproducible and successful experimental outcomes. This guide provides a comprehensive overview of its properties, potential degradation pathways, and detailed protocols for safe handling and effective long-term storage. Adherence to these guidelines will ensure the compound's stability and reliability in research and development applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Tert-butyl (6-oxoheptyl)carbamate is the foundation for its proper handling and storage.

PropertyValueSource(s)
CAS Number 128372-98-5[1]
Molecular Formula C₁₂H₂₃NO₃[1]
Molecular Weight 229.32 g/mol [1]
IUPAC Name tert-butyl N-(6-oxoheptyl)carbamate[3]
Appearance Not explicitly stated for this specific compound; related carbamates can be solids or oils.[4][5]
Solubility Expected to be soluble in organic solvents.[5]
Thermal Stability Carbamates can be temperature-dependent, with potential for decomposition at elevated temperatures.[6]

Core Principles of Stability: The Chemistry of Carbamates and Ketones

The stability of Tert-butyl (6-oxoheptyl)carbamate is influenced by its two primary functional groups: the carbamate and the ketone.

  • Carbamate Moiety: The Boc-protecting group is susceptible to hydrolysis under both acidic and basic conditions.[7][8] While generally stable at neutral pH, prolonged exposure to moisture, especially in the presence of catalytic amounts of acid or base, can lead to deprotection, yielding 7-aminoheptan-2-one, carbon dioxide, and tert-butanol. The rate of this hydrolysis is a key factor in the compound's pharmacological activity and stability.[8][9]

  • Ketone Functionality: Ketones are generally stable functional groups but can be susceptible to oxidation over long periods, especially if exposed to strong oxidizing agents.[10][11][12] While ketones are a fundamental part of metabolism and are generally stable, it is best practice to avoid conditions that could lead to unwanted side reactions.[13][14]

Hazard Identification and Safety Protocols

Personal Protective Equipment (PPE)
Protection TypeSpecificationRationaleSource(s)
Eye Protection Safety glasses with side shields or goggles conforming to EN 166.To protect against dust particles and splashes.[10][15]
Hand Protection Nitrile rubber gloves.To prevent skin contact. Users should consult manufacturer recommendations for breakthrough time.[10][10]
Body Protection Long-sleeved laboratory coat.To minimize skin exposure.[10][15]
Respiratory Protection Use a NIOSH-approved respirator (e.g., N95) when dust may be generated.To prevent inhalation, especially in poorly ventilated areas or when handling large quantities.[10]
First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[10][16]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[10][16]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[10]

Experimental Workflow: From Receipt to Disposal

A systematic approach to handling this reagent is crucial for both safety and experimental integrity.

G cluster_receipt Receiving & Initial Inspection cluster_storage Storage Decision cluster_handling Laboratory Handling cluster_disposal Waste Disposal A Receive Shipment B Inspect Container Integrity A->B C Short-Term Use (< 1 month)? B->C D Store at 2-8°C in Desiccator C->D Yes E Long-Term Storage C->E No H Equilibrate to Room Temp (if frozen) D->H F Aliquot if Necessary E->F G Store at -20°C under Inert Atmosphere (Ar or N2) F->G G->H I Handle in Ventilated Hood H->I J Weigh & Dispense I->J K Tightly Reseal Container J->K L Collect Waste in Labeled Container J->L K->C Return to Storage M Dispose via Institutional EHS Guidelines L->M

Caption: Workflow for Tert-butyl (6-oxoheptyl)carbamate.

Protocol 1: Initial Receipt and Inspection
  • Verification: Upon receipt, confirm that the product details on the container match the order specifications and the Certificate of Analysis (CoA).

  • Container Inspection: Visually inspect the container for any signs of damage, such as cracks or a compromised seal. Do not use if the container integrity is questionable.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any associated hazards.[17]

Protocol 2: Aliquoting and Sample Preparation
  • Equilibration: If stored at low temperatures, allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.[18]

  • Inert Atmosphere (for long-term storage aliquots): If aliquoting for long-term storage, perform the transfer in a glove box or under a gentle stream of an inert gas like argon or nitrogen to minimize exposure to air and moisture.[19][20]

  • Dispensing: Use clean, dry spatulas and glassware. Avoid creating dust if the compound is a solid.

  • Sealing: Tightly reseal the main container and any aliquot vials immediately after dispensing. For vials, consider using parafilm to further secure the seal.

Long-Term Storage: Preserving Chemical Integrity

The primary goals for long-term storage are to prevent hydrolysis of the carbamate and degradation of the ketone. This requires stringent control of temperature and atmospheric conditions.

Recommended Storage Conditions
  • Temperature: For long-term storage, a temperature of -20°C is recommended.[15] For short-term storage (less than one month), 2-8°C is acceptable.[1][5] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect against atmospheric moisture and oxygen.[19]

  • Moisture: The compound may be hygroscopic.[18] Store in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel).[21]

  • Light: While there is no specific data on light sensitivity, it is good practice to store the compound in an opaque container or in a dark location to prevent potential photochemical reactions.[22]

Protocol 3: Preparing for Long-Term Storage
  • Assess Quantity: If the entire stock will not be used within a few months, it is highly recommended to aliquot the material into smaller, single-use quantities. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Select Vials: Use amber glass or other opaque vials with tight-fitting, inert caps.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with a dry, inert gas (argon or nitrogen).

  • Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), and date of preparation.

  • Inventory Management: Maintain a detailed inventory of all stored aliquots. Practice a "first-in, first-out" system to ensure older stock is used first.[23]

Conclusion

Tert-butyl (6-oxoheptyl)carbamate is a stable compound when handled and stored correctly. The key to preserving its integrity lies in the rigorous exclusion of moisture and the maintenance of low-temperature conditions, especially for long-term storage. By implementing the protocols outlined in this guide, researchers can ensure the reliability of this important synthetic intermediate, leading to more consistent and successful scientific outcomes.

References

  • NextSDS. Tert-Butyl (6-Oxoheptyl)Carbamate — Chemical Substance Information. [Link]

  • University of Toronto. (2014, March 5). Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. [Link]

  • ACS Publications. (2003, July 10). Morphology and Thermal Behavior of Self-Assembling Carbamates. [Link]

  • Google Patents.
  • University of Rochester. How to Store Reagents. [Link]

  • NextSDS. tert-Butyl (6-aMino-6-oxohexyl)carbaMate — Chemical Substance Information. [Link]

  • PubChem. tert-Butyl 6-oxohexylcarbamate. [Link]

  • PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET. [Link]

  • Autech. MSDS of Tert-Butyl (6-amino-6-oxohexyl)carbamate. [Link]

  • S3.amazonaws.com. (2017, May 29). SAFETY DATA SHEET. [Link]

  • Moravek, Inc. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Clemson University. Kinetics of Carbaryl Hydrolysis. [Link]

  • CSIRO Publishing. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?[Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • University of Barcelona. A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol. [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. [Link]

  • Wikipedia. Ketone bodies. [Link]

  • MDPI. (2024, May 24). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. [Link]

  • PMC. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. [Link]

  • University of Massachusetts Lowell. Chemical and Compressed Gas Storage and Segregation Guidelines. [Link]

  • RSC Publishing. (2022, July 28). Hydrolysis of a carbamate triggered by coordination of metal ions. [Link]

  • ResearchGate. Carbamate stability versus CO 2 loading at 25ºC. [Link]

  • The Alliance of Genome Resources. synthesis and degradation of ketone bodies Gene Set. [Link]

  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. [Link]

  • NCBI Bookshelf. (2025, December 1). Biochemistry, Ketogenesis. [Link]

  • University of Notre Dame. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tert-butyl (6-oxoheptyl)carbamate

Welcome to the technical support center for navigating the challenges associated with the deprotection of tert-butyl (6-oxoheptyl)carbamate. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges associated with the deprotection of tert-butyl (6-oxoheptyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in achieving complete and clean removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific substrate. The presence of a ketone functionality within the alkyl chain introduces unique considerations that can lead to incomplete reactions and the formation of byproducts.

This resource provides a structured, question-and-answer-based approach to troubleshoot common issues, offering scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection of tert-butyl (6-oxoheptyl)carbamate is sluggish and incomplete, even with standard TFA/DCM conditions. What are the likely causes?

A1: Incomplete deprotection of this substrate is a common issue and can be attributed to several factors, often related to the presence of the ketone group:

  • Insufficient Acid Strength or Concentration: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a workhorse for Boc deprotection, the reaction's success is highly dependent on the acid concentration.[1][2] For some substrates, a higher concentration of TFA may be necessary to drive the reaction to completion.

  • Low Reaction Temperature: Performing the reaction at 0°C, a common practice to control exotherms, can significantly slow down the deprotection rate for less reactive substrates.[1]

  • Steric Hindrance: Although less pronounced in this linear substrate, steric bulk around the carbamate can impede the approach of the acid.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure your tert-butyl (6-oxoheptyl)carbamate is of high purity before proceeding.

Q2: I'm observing multiple spots on my TLC analysis post-deprotection, in addition to my starting material and desired product. What are these byproducts?

A2: The formation of byproducts during the acidic deprotection of tert-butyl (6-oxoheptyl)carbamate is often linked to the reactive tert-butyl cation generated during the reaction.[3][4][5]

  • t-Butylation: The highly reactive tert-butyl cation can alkylate nucleophilic sites on the starting material or the deprotected amine product, leading to undesired byproducts.[4][5] Electron-rich atoms are particularly susceptible to this side reaction.

  • Intramolecular Cyclization: Although less likely under standard deprotection conditions, the presence of the ketone and the newly formed amine could potentially lead to intramolecular cyclization reactions, forming imine or enamine intermediates which could further react.

  • Polymerization: The tert-butyl cation can also polymerize to form isobutylene oligomers.[3][6]

Q3: How can I improve the yield and purity of my 6-aminoheptan-2-one product?

A3: To enhance the outcome of your deprotection, consider the following strategies:

  • Increase Acid Concentration or Temperature: Gradually increasing the TFA concentration or allowing the reaction to warm to room temperature can often drive the reaction to completion.[1] For particularly stubborn cases, using neat TFA for a short period might be effective, but this should be done with caution as it can promote side reactions with sensitive substrates.[1]

  • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][7]

  • Employ Scavengers: To minimize t-butylation side reactions, the addition of a scavenger to trap the tert-butyl cation is highly recommended. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.

  • Alternative Deprotection Methods: If acidic conditions consistently lead to poor results, consider milder or alternative deprotection strategies.

Alternative Deprotection Strategies

The use of strong acids like TFA or HCl may not be suitable for molecules with sensitive functional groups.[1] In such cases, exploring alternative, milder deprotection methods is advisable.

Deprotection MethodReagentsConditionsAdvantagesDisadvantages
Milder Protic Acids p-Toluenesulfonic acid (pTSA), Aqueous phosphoric acidVaries, often requires heatingMilder than TFA/HCl, can be more selective.May require longer reaction times or elevated temperatures.
Lewis Acid-Mediated Zinc bromide (ZnBr₂), Trimethylsilyl iodide (TMSI)Typically in aprotic solvents like DCMNon-protic conditions, can be very effective.Lewis acids can coordinate to other functional groups, potentially leading to side reactions. ZnBr₂ has been reported to be effective for selective tert-butyl ester deprotection in the presence of some N-Boc groups, but can also cleave N-Boc groups.[8][9]
Oxalyl Chloride in Methanol Oxalyl chloride, MethanolRoom temperatureMild conditions, tolerant of various functional groups.[10][11]Reagents are toxic and require careful handling.
Thermal Deprotection HeatHigh temperatures (e.g., 150-225 °C) in a suitable solvent (e.g., water, TFE)Acid-free, can be very clean for suitable substrates.[1][12]Not suitable for thermally sensitive molecules.
"Green" Methods Hot water, Deep eutectic solvents (DES)Refluxing water or room temperature in DESEnvironmentally friendly.[13][14][15]May not be universally applicable to all substrates.

Recommended Experimental Protocol: Boc Deprotection with HCl in Dioxane

This protocol offers a robust and often cleaner alternative to TFA for the deprotection of tert-butyl (6-oxoheptyl)carbamate.

Materials:
  • Tert-butyl (6-oxoheptyl)carbamate

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:
  • Dissolution: Dissolve the tert-butyl (6-oxoheptyl)carbamate (1 equivalent) in a minimal amount of DCM in a round-bottom flask. If solubility is an issue, a small amount of methanol can be added as a co-solvent.

  • Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature. The deprotection is often complete within 30 minutes to 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is no longer visible.[1] The product, 6-aminoheptan-2-one, is more polar and will have a lower Rf value than the starting material.

  • Work-up:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 6-aminoheptan-2-one can be purified by column chromatography on silica gel if necessary.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Addressing Side Reactions cluster_3 Alternative Methods cluster_4 Outcome Incomplete Deprotection Incomplete Deprotection Increase TFA Conc. Increase TFA Concentration Incomplete Deprotection->Increase TFA Conc. Primary Action Add Scavenger Add Scavenger (e.g., TES, Anisole) Incomplete Deprotection->Add Scavenger If byproducts observed Milder Acids Milder Protic/Lewis Acids Incomplete Deprotection->Milder Acids If substrate is acid-sensitive Increase Temp. Increase Temperature Increase TFA Conc.->Increase Temp. If still incomplete Stronger Acid Use Stronger Acid (e.g., HCl/Dioxane) Increase Temp.->Stronger Acid If still incomplete Complete Deprotection Complete Deprotection Stronger Acid->Complete Deprotection Add Scavenger->Complete Deprotection Thermal/Green Thermal or Green Chemistry Methods Milder Acids->Thermal/Green If still problematic Thermal/Green->Complete Deprotection

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds through a well-established acid-catalyzed mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).[2][3][6]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][3][6][16]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to the free amine and carbon dioxide gas.[2][3][6]

  • Amine Salt Formation: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3][6]

G Start R-NH-Boc Protonated R-NH-Boc(H+) Start->Protonated + H+ CarbamicAcid [R-NH-COOH] Carbamic Acid Protonated->CarbamicAcid - (CH3)3C+ tBu_cation (CH3)3C+ Protonated->tBu_cation Amine R-NH2 Free Amine CarbamicAcid->Amine - CO2 CO2 CO2 CarbamicAcid->CO2 Product R-NH3+ X- Amine->Product + HX Isobutylene Isobutylene tBu_cation->Isobutylene - H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

By understanding the potential pitfalls and employing the appropriate troubleshooting strategies, researchers can successfully achieve the deprotection of tert-butyl (6-oxoheptyl)carbamate, yielding the desired 6-aminoheptan-2-one in high purity and yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • G. G., N., & O., S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017–24026.
  • G. G., N., & O., S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • Pfizer. (2019).
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6141–6144.
  • Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.

Sources

Optimization

Minimizing degradation of Tert-butyl (6-oxoheptyl)carbamate under acidic conditions

A Guide to Minimizing Degradation Under Acidic Conditions Welcome to the technical support center for Tert-butyl (6-oxoheptyl)carbamate. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Degradation Under Acidic Conditions

Welcome to the technical support center for Tert-butyl (6-oxoheptyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the acidic deprotection of this molecule. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower your experimental success.

The presence of a ketone functionality within the same molecule as the acid-labile tert-butyloxycarbonyl (Boc) protecting group presents a unique set of challenges. This guide will address common issues, from incomplete reactions to unwanted side-product formation, and provide field-proven strategies to ensure the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection under acidic conditions?

The deprotection of the Boc group is an acid-catalyzed process. It involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[1][2]

Q2: Why is my Boc deprotection of Tert-butyl (6-oxoheptyl)carbamate sluggish or incomplete?

Several factors can contribute to an incomplete reaction:

  • Insufficient Acid Strength or Concentration: While strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used, their effectiveness is concentration-dependent.[3][4][5] For some substrates, a higher concentration or a stronger acid system may be necessary.

  • Reaction Temperature: Lower temperatures, often employed to minimize side reactions, can also slow down the rate of deprotection.

  • Solvent Choice: The choice of solvent can influence the solubility of the substrate and the efficacy of the acidic reagent.

Q3: I'm observing unexpected byproducts in my reaction mixture. What could they be?

The most common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[6][7][8][9] In the case of Tert-butyl (6-oxoheptyl)carbamate, potential nucleophiles include the newly formed amine or even the enol form of the ketone. Electron-rich aromatic rings or sulfur-containing functional groups are particularly susceptible to this side reaction.[7][9]

Q4: Can the ketone in Tert-butyl (6-oxoheptyl)carbamate be affected by the acidic conditions?

Yes, the ketone functionality can be susceptible to acid-catalyzed reactions. While the Boc group is generally more acid-labile, prolonged exposure to strong acids or elevated temperatures could potentially lead to side reactions involving the ketone, such as aldol condensation or other acid-catalyzed transformations.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the acidic deprotection of Tert-butyl (6-oxoheptyl)carbamate.

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The isolated product is a mixture of the starting material and the desired amine.

Root Causes & Solutions:

Potential Cause Recommended Solution Scientific Rationale
Insufficient Acid Strength Switch to a stronger acid system. For example, if using 20% TFA in dichloromethane (DCM), consider increasing the concentration to 50% or using 4M HCl in dioxane.[7][10]The rate of Boc deprotection has been shown to have a second-order dependence on the concentration of strong acids like HCl.[3][4][5]
Low Reaction Temperature Gradually increase the reaction temperature while carefully monitoring for side product formation. A common starting point is to move from 0°C to room temperature.Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Poor Solubility Choose a solvent system that ensures complete dissolution of the starting material. Co-solvents may be necessary.For the reaction to proceed efficiently, the substrate must be fully accessible to the acidic reagent.
Issue 2: Formation of Tert-butylated Byproducts

Symptoms:

  • LC-MS analysis reveals peaks with a mass corresponding to the desired product plus 56 Da (the mass of a tert-butyl group).

  • NMR spectra show characteristic signals for a tert-butyl group that are not present in the starting material.

Root Causes & Solutions:

Potential Cause Recommended Solution Scientific Rationale
Reactive Tert-butyl Cation Add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or even water.[7][8]Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate or product, effectively trapping it and preventing unwanted alkylation.[7]
High Concentration of Reactants Perform the reaction at a lower concentration.Diluting the reaction mixture can reduce the probability of intermolecular side reactions, including tert-butylation.
Issue 3: Degradation of the Ketone Functionality

Symptoms:

  • Appearance of multiple, unidentified spots on TLC.

  • Low overall yield of the desired product.

  • Complex NMR spectra indicating a mixture of products.

Root Causes & Solutions:

Potential Cause Recommended Solution Scientific Rationale
Harsh Acidic Conditions Employ milder deprotection methods. Consider using Lewis acids like zinc bromide (ZnBr₂) in DCM or trimethylsilyl iodide (TMSI).[7][8] Alternatively, explore thermal deprotection by heating the compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE).[7][11][12]Milder conditions can provide the necessary selectivity to cleave the Boc group without affecting the more stable ketone functionality. Lewis acids offer a non-protic alternative, while thermal methods avoid the use of any acid.
Prolonged Reaction Time Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Minimizing the exposure of the product to acidic conditions is crucial to prevent the degradation of the ketone.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavenger

This protocol is a starting point for the deprotection of Tert-butyl (6-oxoheptyl)carbamate, incorporating a scavenger to minimize tert-butylation.

Materials:

  • Tert-butyl (6-oxoheptyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve Tert-butyl (6-oxoheptyl)carbamate in anhydrous DCM (e.g., 0.1 M concentration).

  • Add triethylsilane (1.5 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add TFA (20-50% v/v in DCM) to the reaction mixture.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.[7]

  • Once the starting material is consumed (typically 30 minutes to 2 hours), carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.[10]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Mild Boc Deprotection using Zinc Bromide

This protocol offers a milder alternative for substrates sensitive to strong protic acids.

Materials:

  • Tert-butyl (6-oxoheptyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Zinc bromide (ZnBr₂)

  • Saturated aqueous sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Tert-butyl (6-oxoheptyl)carbamate in anhydrous DCM (e.g., 0.1 M concentration).

  • Add zinc bromide (approximately 4 equivalents) to the solution.[7]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can be significantly longer, up to 3 days.[7]

  • Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualization of Key Processes

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Amine cluster_1 Acidic Conditions cluster_2 Protonation cluster_3 Cleavage cluster_4 Final Products Boc_Amine R-NH-Boc Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc Protonation Acid H+ (e.g., TFA, HCl) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation Tert-butyl Cation Protonated_Boc->tBu_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutene Isobutene tBu_Cation->Isobutene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow Start Start Deprotection Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Products Side Products? Check_Completion->Check_Side_Products Yes Increase_Acid Increase Acid Strength/Conc. Incomplete->Increase_Acid Increase_Temp Increase Temperature Incomplete->Increase_Temp Increase_Acid->Check_Completion Increase_Temp->Check_Completion No_Side_Products No Check_Side_Products->No_Side_Products No Side_Products Yes Check_Side_Products->Side_Products Yes End Successful Deprotection No_Side_Products->End Add_Scavenger Add Scavenger Side_Products->Add_Scavenger Milder_Conditions Use Milder Conditions (e.g., Lewis Acid) Side_Products->Milder_Conditions Add_Scavenger->Start Milder_Conditions->Start

Caption: Troubleshooting decision tree for Boc deprotection.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Fiveable. (2025, August 15). Acid-Labile Protecting Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • YouTube. (2022, December 15). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ACS Publications. (2010, November 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2001, March 16). Acid-labile protecting groups for the synthesis of lipidated peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • ACS Publications. (2012, October 17). Acid-Labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. Retrieved from [Link]

  • PubMed. (2010, December 3). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 5. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. Retrieved from [Link]

  • International Journal of Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Reddit. (2023, May 18). Alternative Methods for Boc Deprotection : r/chemistry. Retrieved from [Link]

  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Springer. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. | Download Scientific Diagram. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2019, January 8). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]

  • Vapourtec. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • NextSDS. (n.d.). Tert-Butyl (6-Oxoheptyl)Carbamate — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2021, March 9). How to remove Boc in the presence of vinyl methyl ketone group?. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

LC-MS Characterization of Tert-Butyl (6-Oxoheptyl)Carbamate: A Comparative Analysis Guide

Introduction: The Strategic Role of Boc-Amino Ketones Tert-butyl (6-oxoheptyl)carbamate is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development. The ketone moiety ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Boc-Amino Ketones

Tert-butyl (6-oxoheptyl)carbamate is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development. The ketone moiety serves as an electrophilic center for downstream reductive amination, while the tert-butyloxycarbonyl (Boc) group effectively masks the primary amine, preventing premature intramolecular cyclization or uncontrolled polymerization 1[1].

However, characterizing this molecule via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique analytical challenges. The inherent lability of the Boc group under standard mass spectrometry conditions requires analysts to deeply understand gas-phase ion chemistry to avoid misinterpreting instrumental artifacts as sample degradation.

Mechanistic Causality: Gas-Phase Fragmentation of the Boc Group

A frequent pitfall in the LC-MS analysis of Boc-protected amines is the apparent "absence" of the protonated molecular ion ([M+H]⁺, m/z 230.17) in positive Electrospray Ionization (ESI+) mode.

The Causality: The thermal energy applied during droplet desolvation, combined with the electrical potential in the ion source (fragmentor voltage), triggers a predictable gas-phase degradation pathway. The protonated Boc group undergoes a McLafferty-type rearrangement where a proton from a tert-butyl methyl group migrates to the carbonyl oxygen. This initiates the heterolytic cleavage and expulsion of isobutylene (-56 Da), forming a highly unstable carbamic acid intermediate (m/z 174.11). This intermediate immediately decarboxylates (-44 Da) to yield the free, unprotected amine (m/z 130.12) 2[2].

Fragmentation A [M+H]+ m/z 230.17 B Carbamic Acid Intermediate m/z 174.11 A->B - Isobutylene (56 Da) McLafferty Rearrangement C Free Amine[M+H-100]+ m/z 130.12 B->C - CO2 (44 Da) Decarboxylation

Gas-phase fragmentation of Boc-protected amines via McLafferty rearrangement.

Because this fragmentation occurs in the source (post-chromatography), the resulting m/z 130.12 ion will perfectly co-elute with the intact Boc-protected molecule.

Comparative Performance Analysis

To fully contextualize the analytical behavior of Tert-butyl (6-oxoheptyl)carbamate, we must evaluate it against alternative masking strategies (such as Fmoc protection) and the raw, unprotected precursor.

Analytical FeatureTert-butyl (6-oxoheptyl)carbamateFmoc-(6-oxoheptyl)amine6-aminoheptan-2-one
Protection Type Boc (Acid-labile)Fmoc (Base-labile)Unprotected
Exact Mass 229.1678 Da351.1834 Da129.1154 Da
Primary ESI+ Base Peak m/z 130.12 (In-source fragment)m/z 352.19 ([M+H]⁺)m/z 130.12 ([M+H]⁺)
Secondary Adducts m/z 252.15 ([M+Na]⁺)m/z 374.17 ([M+Na]⁺)None
Characteristic Neutral Loss -100 Da (Isobutylene + CO₂)-178 Da (Dibenzofulvene)N/A
Chromatographic Retention Moderate (LogP ~ 1.8)High (LogP ~ 3.5)Low (LogP ~ 0.2)
Mobile Phase Stability Susceptible to 0.1% TFAStable in acidic conditionsHighly stable

Insight: While Fmoc derivatives provide robust [M+H]⁺ signals without in-source fragmentation, their extreme hydrophobicity can lead to column carryover. Boc protection offers an ideal balance of solubility and volatility, provided the analyst accounts for the -100 Da mass shift during data interpretation.

Self-Validating Experimental Protocol

To establish a trustworthy analytical method, the protocol must differentiate between in-source fragmentation (an artifact of the MS detector) and solution-phase degradation (actual loss of the Boc group in the sample vial)3[3]. This is achieved through a self-validating Retention Time (RT) correlation system.

Workflow S1 Sample Prep (Neutral Solvent) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Low Fragmentor Volts) S2->S3 S4 RT Correlation (Validate Intact vs Degraded) S3->S4

Self-validating LC-MS analytical workflow for Boc-amino ketones.

Step-by-Step Methodology
  • Sample Preparation (Causality-Driven): Dissolve Tert-butyl (6-oxoheptyl)carbamate in LC-MS grade Methanol to a concentration of 0.1 mg/mL.

    • Critical Rationale: Avoid preparing samples in 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). Prolonged exposure to acidic diluents in the autosampler vial will cause actual solution-phase deprotection over 12-24 hours 4[4].

  • UHPLC Separation:

    • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. (The brief exposure to 0.1% FA during the 5-minute run is insufficient to cleave the Boc group in the liquid phase).

  • MS Parameters (Dual-Energy Acquisition):

    • Run the MS in ESI+ mode. Set the Capillary Voltage to 3000V.

    • Self-Validation Step: Alternate the Fragmentor Voltage between Low (60V) and High (120V) scan-by-scan. The 60V scan will preserve the sodium adduct ([M+Na]⁺, m/z 252.15) confirming the intact mass, while the 120V scan will deliberately induce the -100 Da loss, confirming the presence of the Boc moiety.

  • Data Interpretation (RT Correlation):

    • Extract the Extracted Ion Chromatogram (EIC) for m/z 130.12.

    • If m/z 130.12 elutes at 3.2 minutes (co-eluting with m/z 252.15), it is an in-source fragment. The sample is pure.

    • If m/z 130.12 elutes at 0.8 minutes (the void volume/high polarity region), it indicates the sample has degraded in the vial prior to injection.

References

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. J Am Soc Mass Spectrom.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERjCNK4lkHkT9SF80Zu3pVUjxdz-eZFzFw3h8DHBpybH4PByjsxAPxrAKjqLxq2d_iWOgvcw8Xkvc8_tn5g1dCHg36ohCqznZ8msXtEZgC16wdu_ruukGzs9tlEk4FGGdO0mHZO8sZ]
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER3KSaznXa8FSVxWbrBI8HNJQs0m8mxG5LLofEiLdo1ta0Px7zFhs9j1K7Ako6ddKxK4EtfWWx4NfbFvmIJF6t4nQBzXWlX_eox929685xGJlw7xVGJX7t3ca8d0JIo0SwvTC-0C1q4vGDoZ4=]
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem Technical Support Center.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZQAzdsXurG5XYRBPyBK_NcNJsn7qbUipFjwaYv8QbzQxSeNCNM3Z7Ht_qgVjTlM8ILY7frGdHIUKmo06NLaQ4j2IprVx4Y9T8JhXFXYqtcS4p3u0S7clSCjw44qoUKZMo23CBey9cGbciF8piiEIQ4jFQUh_juRd252Bd-3J6M3vh1kvZYiFplhzei2Ock6nvSqXIoG0hbK3lwrh55Pau83Oi]
  • A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbQI8-MW8xf5Oll9RaZx3meMGMIvpbBy7PDLu_0cArnnX344SP0bjT3ll0MLlL6Ydu09CHqmwquh26t9CoWLXiLQcDsdRcyL_ecI_eMcBz_TvJdEu1odxwBMXQIrOAbAhqRcQthA==]

Sources

Comparative

Validating the Structural Integrity of Tert-butyl (6-oxoheptyl)carbamate via GC-MS: A Comparative Analytical Guide

Tert-butyl (6-oxoheptyl)carbamate (CAS: 128372-98-5; MW: 229.32 g/mol ) is a highly versatile bifunctional intermediate utilized extensively in drug development and complex organic synthesis ()[1]. Featuring both a react...

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Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl (6-oxoheptyl)carbamate (CAS: 128372-98-5; MW: 229.32 g/mol ) is a highly versatile bifunctional intermediate utilized extensively in drug development and complex organic synthesis ()[1]. Featuring both a reactive ketone moiety and a tert-butoxycarbonyl (Boc) protected amine, confirming its structural integrity and purity is a critical quality control step.

While Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled resolution for volatile impurities, the inherent thermal lability of the Boc protecting group presents a significant analytical challenge. As a Senior Application Scientist, I frequently observe a common pitfall in the analysis of Boc-protected amines: the misinterpretation of thermal degradation artifacts as inherent sample impurities. This guide objectively compares GC-MS against orthogonal techniques and provides a self-validating, causality-driven protocol for accurate structural validation.

The Analytical Challenge: Thermal Lability of Boc-Carbamates

When subjected to standard GC injector temperatures (typically >250 °C), the Boc group undergoes rapid pyrolysis ()[2].

Mechanistic Causality: This degradation is not random; it proceeds via a predictable, concerted mechanism. The molecule first eliminates isobutylene (56 Da) to form an unstable carbamic acid intermediate, which immediately undergoes decarboxylation (loss of CO2, 44 Da) to yield the free amine ()[3]. For Tert-butyl (6-oxoheptyl)carbamate, this results in the detection of 6-aminoheptan-2-one (m/z 129) rather than the intact parent molecule. If this thermal degradation is not controlled, analysts will falsely conclude that the protecting group has failed or the batch is impure.

Fragmentation A Intact Carbamate (m/z 229) B Carbamic Acid (m/z 173) A->B - Isobutylene (56 Da) C Free Amine (m/z 129) B->C - CO2 (44 Da)

Caption: EI-MS thermal degradation and fragmentation pathway of the Boc-protected amine.

Comparative Method Analysis: GC-MS vs. Alternative Techniques

To objectively evaluate the best approach for structural validation, we must compare GC-MS against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR). HPLC is often considered the safest starting point for thermally sensitive carbamates ()[4], but GC-MS remains superior for volatile profiling if thermal parameters are strictly managed.

Table 1: Comparative Performance of Analytical Techniques for Tert-butyl (6-oxoheptyl)carbamate

Analytical TechniquePrimary MechanismThermal Stability LimitTypical LODRecommended Use Case
GC-MS Gas phase partition / EI (70 eV)< 200 °C (High risk of pyrolysis)10–50 ng/mLVolatile impurity profiling; residual solvents.
LC-MS (ESI) Liquid phase partition / ESIN/A (Soft ionization preserves Boc)1–10 ng/mLIntact mass confirmation; non-volatiles.
qNMR Nuclear Magnetic ResonanceN/A (Non-destructive)~0.1% w/wAbsolute purity certification without standards.

Optimized GC-MS Methodology for Structural Validation

To successfully utilize GC-MS for Tert-butyl (6-oxoheptyl)carbamate without compromising the Boc group, the system must be optimized to minimize thermal stress. The following self-validating protocol ensures structural integrity is maintained throughout the workflow.

GCMS_Workflow Prep Sample Preparation 1 mg/mL in EtOAc Inj Injection Strategy Cold On-Column (COC) Prep->Inj Sep Capillary Separation DB-5MS, 15°C/min ramp Inj->Sep Warn Critical Control Point: Avoid Injector >200°C Inj->Warn Det EI-MS Detection 70 eV, Scan m/z 40-400 Sep->Det

Caption: Optimized GC-MS workflow emphasizing thermal control to prevent Boc deprotection.

Step-by-Step Experimental Protocol

1. System Suitability & Self-Validation Check

  • Action: Prior to analyzing the sample, inject a 1 mg/mL standard of a known, highly sensitive Boc-amine (e.g., tert-butyl phenylcarbamate).

  • Causality: We must mathematically prove the GC inlet is inert and cool enough to prevent pyrolysis. If the resulting chromatogram shows >5% of the free amine peak (aniline) relative to the total area, the injector is too hot or the glass liner is catalytically active. Do not proceed until the system is passivated or temperatures are lowered.

2. Sample Preparation

  • Action: Dissolve Tert-butyl (6-oxoheptyl)carbamate in anhydrous ethyl acetate to a final concentration of 1.0 mg/mL.

  • Causality: Ethyl acetate is highly volatile, completely inert toward the ketone moiety, and facilitates rapid expansion in the inlet. This minimizes the residence time of the analyte in the heated zone, reducing the kinetic opportunity for thermal degradation.

3. Injection Strategy (Critical Step)

  • Action: Utilize Cold On-Column (COC) injection if hardware permits. If restricted to standard split/splitless hardware, use a low-temperature splitless injection at 200 °C with a 1 µL injection volume.

  • Causality: COC injection bypasses the vaporization chamber entirely, depositing the liquid directly onto the column and completely eliminating inlet pyrolysis ()[4]. A 200 °C splitless injection acts as a practical compromise, providing just enough heat for volatilization while remaining below the rapid pyrolysis threshold of the Boc group ()[2].

4. Chromatographic Separation

  • Action: Use a low-polarity capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film). Set the carrier gas (Helium) to a constant flow of 1.2 mL/min. Program the oven: Initial 60 °C (hold 1 min), ramp at 15 °C/min to 250 °C, hold 3 min.

  • Causality: The 5% phenyl-arylene stationary phase provides excellent peak shape for polarizable functional groups (ketones/carbamates). The aggressive 15 °C/min ramp ensures the carbamate elutes quickly, minimizing its time exposed to increasing oven temperatures and preventing on-column degradation.

5. Mass Spectrometric Detection (EI)

  • Action: Set the MS transfer line to 250 °C and the ion source to 230 °C. Utilize Electron Ionization (EI) at 70 eV and scan from m/z 40 to 400.

  • Causality: Under 70 eV EI, the molecular ion (M+ 229) will be nearly invisible due to the facile cleavage of the tert-butyl group. Structural validation relies on identifying the diagnostic fragment cascade: the[M - C4H8]+ ion at m/z 173 and the base peak[M - C4H8 - CO2]+ at m/z 129 ()[3].

Conclusion

While LC-MS remains the safest default technique for intact mass confirmation of Boc-protected compounds, GC-MS provides superior resolution for volatile impurity profiling. By understanding the thermodynamic limits of the tert-butoxycarbonyl group and strictly controlling inlet conditions through Cold On-Column or low-temperature injection, researchers can transform GC-MS from a potentially destructive technique into a robust, high-fidelity tool for validating Tert-butyl (6-oxoheptyl)carbamate.

References

  • Title: Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Tert-butyl (6-oxoheptyl)carbamate: From Benchtop to Disposal

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Tert-butyl (6-oxoheptyl)carbamate, a BOC-protected amine, is a valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Tert-butyl (6-oxoheptyl)carbamate, a BOC-protected amine, is a valuable building block in organic synthesis. However, as with many research chemicals, its toxicological properties have not been fully investigated.[1][2] This guide provides a comprehensive operational plan for its safe handling, grounded in the principles of risk mitigation and sound laboratory practice. Our primary objective is to empower you with the knowledge to not only use this compound effectively but also to ensure the safety of yourself, your colleagues, and the environment.

Hazard Assessment: A Proactive Stance on an Uncharacterized Compound

While a specific, comprehensive Safety Data Sheet (SDS) for Tert-butyl (6-oxoheptyl)carbamate is not extensively documented, we can infer potential hazards from its chemical class (carbamate) and structurally related compounds like tert-Butyl carbamate. Carbamates as a class have a wide range of biological activities, and it is prudent to treat any new analogue with caution.[3] The primary exposure routes of concern are skin contact, eye contact, and inhalation of dust or aerosols.[1][4]

Potential Hazards Include:

  • Eye Irritation: Contact may cause serious irritation.[1][4][5]

  • Skin Irritation: May cause irritation upon contact.[1][4] Dermal absorption is a significant potential exposure route for carbamates.[3]

  • Respiratory Tract Irritation: Inhalation of dust may be harmful and cause irritation to the respiratory tract.[1][4][5]

  • Gastrointestinal Harm: May be harmful if swallowed.[1][4][6]

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should always be based on a thorough risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for handling Tert-butyl (6-oxoheptyl)carbamate in a typical laboratory setting.

PPE Category Specification Rationale & Causality
Eye Protection Chemical safety goggles or safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][6][7]To protect against accidental splashes of solutions or contact with airborne solid particles, which could cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[6] Always consult the glove manufacturer's specifications for breakthrough time and compatibility.To prevent skin contact and absorption, which is a primary route of exposure for many organic chemicals and carbamates.[3][6] Do not use leather or fabric gloves.[8]
Body Protection A standard laboratory coat is mandatory. For tasks with a higher risk of splashes (e.g., handling large quantities), a chemical-resistant apron should be worn over the lab coat.[9]To minimize skin exposure and prevent contamination of personal clothing.[6]
Respiratory Protection Use is conditional on the procedure. A NIOSH/MSHA approved respirator is required if dusts are generated, if working outside a certified chemical fume hood, or if irritation is experienced.[5][6]To prevent inhalation of airborne particles. The choice of respirator depends on the potential exposure level (see decision diagram below).
Decision Logic for Respiratory Protection

The following diagram outlines the decision-making process for selecting appropriate respiratory protection.

start Start: Assess Procedure Involving Tert-butyl (6-oxoheptyl)carbamate fume_hood Is the entire procedure performed in a certified chemical fume hood? start->fume_hood small_scale Is the quantity small (<1g) and handled carefully to avoid dust/aerosol generation? fume_hood->small_scale Yes spill_risk Is there a significant risk of generating dust/aerosols (e.g., large quantity transfer, sonication)? fume_hood->spill_risk No no_resp No respirator required. Continue with standard PPE. small_scale->no_resp Yes n95 Use a NIOSH-approved N95 filtering facepiece (or equivalent) for particulates. small_scale->n95 No spill_risk->n95 No full_resp Use a half-mask or full-face respirator with appropriate particulate/organic vapor cartridges. spill_risk->full_resp Yes

Caption: Decision tree for selecting respiratory PPE.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow is critical for minimizing risk. This protocol covers the lifecycle of the chemical in your laboratory, from initial preparation to final disposal.

Experimental Workflow for Handling Tert-butyl (6-oxoheptyl)carbamate

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_disposal Phase 3: Waste Management & Cleanup prep1 Verify fume hood functionality prep2 Locate safety equipment (eyewash, shower, spill kit) prep1->prep2 prep3 Don all required PPE (Goggles, Lab Coat, Gloves) prep2->prep3 handle1 Transfer chemical inside fume hood prep3->handle1 handle2 Weigh solid carefully, avoiding dust creation handle1->handle2 handle3 Immediately cap container after use handle2->handle3 handle4 Clean spatula and weighing vessel handle3->handle4 dispose1 Collect all solid & liquid waste in a labeled hazardous waste container handle4->dispose1 dispose2 Decontaminate work surface dispose1->dispose2 dispose3 Remove PPE correctly (Gloves last) dispose2->dispose3 dispose4 Wash hands thoroughly dispose3->dispose4

Caption: Step-by-step workflow for safe chemical handling.

Detailed Protocol

Phase 1: Preparation

  • Engineering Controls: Before beginning, ensure the chemical fume hood has a current certification and is functioning correctly. Clear the workspace of any unnecessary items.

  • Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate spill kit.[6]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.

Phase 2: Handling and Use

  • Location: All manipulations of solid Tert-butyl (6-oxoheptyl)carbamate, including weighing and transferring, must be conducted within a chemical fume hood to minimize inhalation exposure.[5][6]

  • Technique: Use a spatula to carefully transfer the material. Avoid scooping or dropping the material from a height, as this can generate dust clouds.

  • Storage: When not in use, ensure the container is tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][6]

Phase 3: Waste Disposal and Decontamination

  • Waste Segregation: All waste material, including unused solid and solutions containing the compound, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[6][10][11] Do not dispose of this chemical down the drain.[1]

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Decontamination: Thoroughly clean the work surface and any non-disposable equipment with an appropriate solvent.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[11]

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Small Spill (in fume hood): For minor spills of solid material, carefully sweep it up using a dustpan and brush, and place it into the designated hazardous waste container.[1][6] Avoid actions that create dust.

  • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team. Prevent entry into the area.[10]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[1][6]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects your most valuable asset: your health and the health of your team.

References

  • NextSDS. (n.d.). Tert-Butyl (6-Oxoheptyl)Carbamate — Chemical Substance Information.
  • Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • Delaware Health and Social Services. (2015, January). CARBAMATE INSECTICIDES.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
  • Fisher Scientific. (2010, October 28). SAFETY DATA SHEET - tert-Butyl carbamate.
  • Washington State Department of Agriculture. (n.d.). WSDA Pesticide Applicator Advisory.
  • New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet.
  • TCI AMERICA. (2022, August 8). SAFETY DATA SHEET - tert-Butyl Sulfamoylcarbamate.
  • Great Plains Center for Agricultural Health. (n.d.). EQUIPMENT.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet - tert-Butyl (2-morpholino-2-oxoethyl)carbamate.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - tert-Butyl carbamate.
  • Office of the Assistant Secretary of Defense for Sustainment. (n.d.). Personal Protective Gear and Equipment for Pest Management Personnel.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - N-BOC-p-phenylenediamine.
  • Fisher Scientific. (n.d.). 5 - SAFETY DATA SHEET.

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